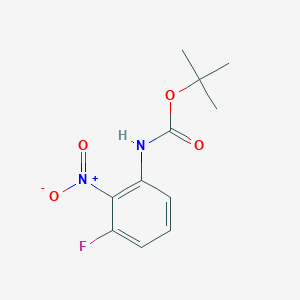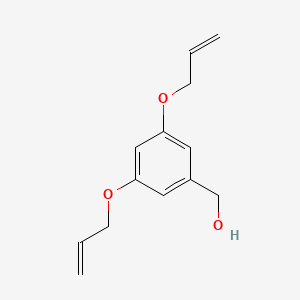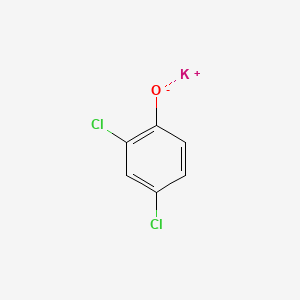
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol typically involves the construction of the benzofuran ring followed by the introduction of the t-butyl and hydroxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds, which can have varied biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-tumor, antibacterial, and anti-oxidative properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s anti-oxidative properties are likely due to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dodecylthiomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran
- 2-Dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran
Uniqueness
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol stands out due to its unique t-butyl and hydroxy substitutions, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-7-11-8(4-5-14-11)6-10(9)13/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
KIENDJSLDKQQSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C2CCOC2=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)
![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)
![3-Amino-7-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8718331.png)

![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)
![8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8718339.png)


